p-Chlorobenzyl 2-chloroethyl sulfone
Description
p-Chlorobenzyl 2-chloroethyl sulfone is an organosulfur compound characterized by a sulfonyl functional group connected to a p-chlorobenzyl group and a 2-chloroethyl group. As a member of the chlorinated sulfone family, its chemical behavior is dictated by the interplay of the electron-withdrawing sulfone core, the reactive chloroethyl moiety, and the substituted aromatic ring. While not as extensively documented in academic literature as some other sulfones, its structure suggests potential applications as a synthetic intermediate and a subject for research in materials science and medicinal chemistry.
Properties
CAS No. |
71501-39-8 |
|---|---|
Molecular Formula |
C9H10Cl2O2S |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-chloro-4-(2-chloroethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H10Cl2O2S/c10-5-6-14(12,13)7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
InChI Key |
VYKADJACAOZSEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)CCCl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CCCl)Cl |
Other CAS No. |
71501-39-8 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for P Chlorobenzyl 2 Chloroethyl Sulfone
Established Synthetic Routes to p-Chlorobenzyl 2-chloroethyl sulfone
The traditional synthesis of this compound is primarily centered around two established methodologies: the coupling of specific chloro-precursors followed by oxidation, and the direct chlorination of a suitable benzyl (B1604629) sulfone analogue.
Synthesis via Coupling of p-Chlorobenzyl Chloride and 2-Chloroethanethiol (B1616227) with Subsequent Oxidation
A primary and logical synthetic route to this compound involves a two-step process. The first step is the nucleophilic substitution reaction between p-chlorobenzyl chloride and 2-chloroethanethiol to form the intermediate sulfide (B99878), p-chlorobenzyl 2-chloroethyl sulfide. This reaction is a standard procedure for the formation of unsymmetrical sulfides.
The subsequent and crucial step is the oxidation of the sulfide to the corresponding sulfone. This transformation is a cornerstone of organosulfur chemistry, with a variety of oxidizing agents available for this purpose. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its efficiency and the fact that its primary byproduct is water, making it an environmentally benign choice. nih.govrsc.orgmdpi.comresearchgate.net The reaction is often catalyzed to enhance selectivity and reaction rates.
The general scheme for this pathway is as follows: Step 1: Coupling Cl-C₆H₄-CH₂Cl + HS-CH₂CH₂Cl → Cl-C₆H₄-CH₂-S-CH₂CH₂Cl + HCl
Step 2: Oxidation Cl-C₆H₄-CH₂-S-CH₂CH₂Cl + 2 H₂O₂ → Cl-C₆H₄-CH₂-SO₂-CH₂CH₂Cl + 2 H₂O
The oxidation of sulfides to sulfones can be achieved with high selectivity, often avoiding the intermediate sulfoxide (B87167). nih.govorganic-chemistry.org The choice of solvent and catalyst can significantly influence the outcome of the reaction.
Approaches Involving Chlorination of Benzyl Sulfone Analogues
An alternative established route involves the direct chlorination of a suitable benzyl sulfone precursor. For instance, the chlorination of benzyl ethyl sulfone at the benzylic position could theoretically yield the desired product. N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of benzylic positions. acs.orgcommonorganicchemistry.com This method's feasibility is dependent on the reactivity of the starting sulfone and the selectivity of the chlorination reaction.
The general reaction can be represented as: C₆H₅-CH₂-SO₂-CH₂CH₃ + Cl₂ → Cl-C₆H₄-CH₂-SO₂-CH₂CH₂Cl + HCl
The chlorination of aromatic rings can also be achieved using various chlorinating agents, and the position of chlorination (ortho, meta, or para) is directed by the substituents already present on the ring. commonorganicchemistry.com
Innovations in Synthetic Methodologies for Sulfone Derivatives
Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of sulfones, which are applicable to the preparation of this compound.
Development of Catalytic Systems for Sulfone Synthesis
A significant area of innovation lies in the development of novel catalytic systems for the oxidation of sulfides to sulfones. These catalysts aim to improve yield, selectivity, and reaction conditions.
| Catalyst System | Oxidant | Substrate Scope | Key Advantages |
| Metal-Ionic Liquids | H₂O₂ | Aryl and alkyl sulfides | High yields (92-99%), selective for sulfoxide or sulfone based on temperature. researchgate.net |
| Dendritic Phosphomolybdate Hybrid | H₂O₂ | Various sulfides | Recyclable catalyst, environmentally benign with ethanol (B145695) as solvent. mdpi.com |
| Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) | H₂O₂ | Alkyl and aryl sulfides | Heterogeneous, recyclable nanocatalyst, solvent-free conditions. rsc.org |
| Mo(VI) Salts | H₂O₂ | Various substituted sulfides | Selective oxidation without affecting sensitive functional groups. |
These catalytic systems offer milder reaction conditions and greater control over the oxidation process, making them attractive for the synthesis of complex sulfone molecules. researchgate.netorganic-chemistry.org
Exploration of Novel Precursors and Reactants for this compound
Research into novel precursors and reactants has opened new avenues for sulfone synthesis. One-pot syntheses of aryl sulfones from primary alcohols have been developed, which could be adapted for the synthesis of the target molecule. organic-chemistry.org This method avoids the need to isolate intermediate alkyl halides.
Furthermore, the use of aryl boronic acids as coupling partners with arylsulfonyl chlorides, catalyzed by palladium complexes, represents a modern approach to forming the aryl-sulfone bond. organic-chemistry.org Deep eutectic solvents are also being explored as sustainable media for sulfonylation reactions, offering a green alternative to volatile organic compounds. rsc.org
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired sulfone product. Key parameters that are often fine-tuned include the choice of oxidant, catalyst, solvent, temperature, and reaction time.
For the oxidation of sulfides to sulfones, controlling the stoichiometry of the oxidant is critical. An excess of the oxidizing agent can lead to over-oxidation and the formation of unwanted byproducts. The choice of solvent can also have a significant impact on the reaction outcome. rsc.org
Table of Reaction Condition Optimization for Sulfide Oxidation:
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Oxidant | 30% H₂O₂ | Urea-H₂O₂/Phthalic Anhydride | Both are effective, but the latter can be more selective for sulfones. | nih.govorganic-chemistry.org |
| Catalyst | None (Transition-metal-free) | MoO₂Cl₂ | Catalyzed reaction is faster and more selective. | |
| Solvent | Acetic Acid | Ethanol | Ethanol can be a more environmentally friendly option. nih.govmdpi.com | |
| Temperature | Room Temperature | 50 °C | Higher temperature can favor sulfone formation over sulfoxide. researchgate.net |
By carefully controlling these parameters, chemists can achieve high yields of this compound while minimizing the formation of impurities.
Fundamental Reaction Types Exhibited by this compound
The reactivity of this compound is characterized by several fundamental reaction types, which are primarily centered on the electrophilic nature of the chloroethyl group, the aromatic character of the chlorobenzyl ring, and the ability of the sulfone to participate in radical processes.
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The most prominent reaction pathway for this compound involves the nucleophilic substitution at the chloroethyl group. The strong electron-withdrawing nature of the sulfonyl group (–SO₂–) significantly enhances the electrophilicity of the adjacent carbon atom in the chloroethyl moiety, making it highly susceptible to attack by nucleophiles. Concurrently, the chlorine atom serves as an effective leaving group, facilitating these substitution reactions. smolecule.com
These reactions typically proceed via an Sₙ2 mechanism, particularly with strong nucleophiles. smolecule.com A variety of nucleophiles can displace the chloride, leading to a diverse range of functionalized products. The general reactivity trend for different classes of nucleophiles is as follows: thiolates > amines > hydroxide (B78521) > alcohols > water. smolecule.com Thiolate anions are especially effective, affording clean substitution products without the competing elimination reactions that can be promoted by more basic nucleophiles like alkoxides. smolecule.comlibretexts.org
For instance, reaction with a thiolate (RS⁻) would yield a thioether, while reaction with an amine (R₂NH) would produce a secondary or tertiary amine, depending on the starting amine. Hydrolysis, either with water or hydroxide ions, results in the formation of the corresponding alcohol, p-chlorobenzyl 2-hydroxyethyl sulfone. This reactivity is analogous to that of similar β-chloroethyl sulfones, such as bis(2-chloroethyl) sulfone, which reacts with aqueous sodium hydroxide to replace the chlorine atoms with hydroxyl groups. wikipedia.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Structure | Product Name | Reference |
|---|---|---|---|
| Hydroxide (OH⁻) | p-Cl-C₆H₄-CH₂-SO₂-CH₂CH₂-OH | p-Chlorobenzyl 2-hydroxyethyl sulfone | smolecule.comwikipedia.org |
| Thiolate (RS⁻) | p-Cl-C₆H₄-CH₂-SO₂-CH₂CH₂-SR | p-Chlorobenzyl 2-(alkylthio)ethyl sulfone | smolecule.comlibretexts.org |
| Amine (R₂NH) | p-Cl-C₆H₄-CH₂-SO₂-CH₂CH₂-NR₂ | N,N-Dialkyl-2-(p-chlorobenzylsulfonyl)ethanamine | smolecule.com |
| Alkoxide (RO⁻) | p-Cl-C₆H₄-CH₂-SO₂-CH₂CH₂-OR | p-Chlorobenzyl 2-alkoxyethyl sulfone | smolecule.com |
Electrophilic Substitution Reactions on the Aromatic Ring
Electrophilic aromatic substitution (EAS) on the p-chlorophenyl ring of this compound is another potential reaction pathway. msu.eduwikipedia.org The reactivity of the aromatic ring is primarily governed by the substituent already present, which is the chlorine atom. The large distance and the insulating methylene (B1212753) (–CH₂–) bridge prevent the strongly deactivating sulfonyl group from having a significant electronic influence on the aromatic ring.
The chlorine atom is a deactivating group due to its inductive electron withdrawal, making the chlorobenzene (B131634) ring less reactive towards electrophiles than benzene (B151609) itself. stackexchange.com However, through resonance, the chlorine atom can donate lone-pair electron density to the ring, directing incoming electrophiles to the ortho and para positions. msu.edustackexchange.com Since the para position is already occupied by the benzylsulfone moiety, further substitution is expected to occur predominantly at the positions ortho to the chlorine atom (positions 2 and 6).
Common EAS reactions include nitration, halogenation, and sulfonation, which require strong electrophiles and typically an acid catalyst. masterorganicchemistry.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-Chloro-2,4-bis[(2-chloroethylsulfonyl)methyl]benzene | msu.edumasterorganicchemistry.com |
| Bromination | Br₂, FeBr₃ | 1-Bromo-4-chloro-2-[(2-chloroethylsulfonyl)methyl]benzene | msu.edumasterorganicchemistry.com |
| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-5-[(2-chloroethylsulfonyl)methyl]benzenesulfonic acid | msu.edumasterorganicchemistry.com |
Radical Reactions and Their Role in Transformations
Alkyl sulfones are recognized as versatile precursors for the generation of alkyl radicals under specific conditions, often initiated by photoredox catalysis or single-electron transfer (SET) processes. researchgate.netrsc.org These reactions typically involve the reductive cleavage of the C–S bond, a process known as desulfonylation, to produce a carbon-centered radical. rsc.org
For this compound, several radical pathways can be envisioned:
Reductive Desulfonylation : A single-electron transfer to the sulfone can induce the cleavage of either the benzyl-sulfur bond or the ethyl-sulfur bond, generating the corresponding p-chlorobenzyl radical or 2-chloroethyl radical, respectively. These alkyl radicals can then participate in subsequent bond-forming reactions, such as Giese additions or cross-couplings. rsc.orgnih.gov
Radical Abstraction : A radical initiator could abstract the chlorine atom from the chloroethyl moiety, generating a β-sulfonyl carbon radical. Such radicals are known to potentially undergo β-elimination of a sulfonyl radical to form an alkene.
Photocatalysis : Visible-light photoredox catalysis has emerged as a mild and efficient method for generating alkyl radicals from stable and readily available alkyl sulfones. rsc.org This approach could be applied to this compound to initiate C–C bond-forming reactions. rsc.orgrsc.org
Mechanistic studies using radical probe substrates have confirmed that alkyl radicals are key intermediates in these transformations. nih.gov The versatility of sulfones as radical progenitors offers a powerful alternative to traditional methods that use organic halides or pseudo-halides. rsc.orgacs.org
Oxidative and Degradative Transformations
The stability and synthesis of this compound are defined by oxidative and degradative chemical processes.
Controlled Oxidation Pathways to Sulfone
The primary and most direct synthetic route to this compound is the controlled oxidation of its thioether precursor, p-chlorobenzyl 2-chloroethyl sulfide. This transformation proceeds in a stepwise manner, where the sulfide is first oxidized to the corresponding sulfoxide, which is then further oxidized to the sulfone. libretexts.org
A variety of oxidizing agents can be employed for this purpose, with selectivity for the sulfone over the sulfoxide often achieved by using stronger oxidants or an excess of the reagent. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant used for this conversion. organic-chemistry.org The reaction can be performed with H₂O₂ alone or in the presence of a catalyst to improve efficiency and selectivity. organic-chemistry.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective for the oxidation of sulfides to sulfones.
Table 3: Reagents for Oxidation of Sulfides to Sulfones
| Oxidizing Agent | Conditions/Catalyst | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Niobium carbide or other metal catalysts | organic-chemistry.org |
| Urea-Hydrogen Peroxide | Phthalic anhydride | organic-chemistry.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Typically no catalyst needed | organic-chemistry.org |
| Potassium permanganate (B83412) (KMnO₄) | Acidic or basic conditions | libretexts.org |
Investigation of Chemical Degradation Mechanisms
The degradation of this compound can occur through several chemical pathways, primarily involving hydrolysis, elimination, and C–S bond cleavage, often influenced by the reaction conditions.
Hydrolysis and Elimination : In aqueous basic media, such as upon treatment with sodium hydroxide, the compound is susceptible to degradation. A key pathway involves the nucleophilic substitution of the chloride by hydroxide to form p-chlorobenzyl 2-hydroxyethyl sulfone. A competing and often significant pathway is base-catalyzed elimination of hydrogen chloride (HCl) to yield p-chlorobenzyl vinyl sulfone. The analogous compound, bis(2-chloroethyl) sulfone, undergoes intramolecular substitution (cyclization) when refluxed with aqueous NaOH to form 1,4-oxathiane-4,4-dioxide. wikipedia.org
Sulfonium (B1226848) Ion Intermediates : The degradation of related 2-chloroethyl sulfides is known to proceed through the formation of cyclic sulfonium ion intermediates. capes.gov.brresearchgate.net While the sulfone is less nucleophilic than the sulfide, similar intermediates could play a role under certain conditions, particularly in hydrolysis reactions. The degradation of 2-chloroethyl ethyl sulfide, a mustard gas simulant, leads to the formation of 1,4-dithiane (B1222100) via dimeric sulfonium ions over long-term storage. nih.gov
Photocatalytic Degradation : Photocatalytic methods, particularly using TiO₂, have been shown to degrade related sulfur compounds. nih.gov The primary mechanism often involves C–S bond cleavage and subsequent oxidation of the resulting fragments. nih.gov Similar processes could lead to the mineralization of this compound.
Reductive Degradation : Under reducing conditions, the C–S bonds of sulfones can be cleaved. This process can be a significant degradation pathway, for example, in some biological or environmental systems.
Table of Compounds
Chemical Reactivity and Mechanistic Investigations of P Chlorobenzyl 2 Chloroethyl Sulfone
Catalytic Degradation Processes
The decomposition of stable organosulfur compounds such as p-chlorobenzyl 2-chloroethyl sulfone can be accelerated through catalytic processes. Research into this area often draws from studies on the degradation of analogous structures, including chemical warfare agent (CWA) simulants, which share similar reactive functional groups. Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of materials for these applications due to their unique structural and chemical properties.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and the presence of catalytically active metal sites make them ideal candidates for the degradation of persistent organic molecules. mdpi.com While direct studies on this compound are not extensively documented, the reactivity of the 2-chloroethyl sulfone moiety is well-investigated through research on CWA simulants like 2-chloroethyl ethyl sulfide (B99878) (2-CEES).
The primary mechanisms for MOF-catalyzed degradation of such compounds include catalytic hydrolysis, oxidation, and photocatalysis.
Zirconium-Based MOFs (Zr-MOFs)
Zirconium-based MOFs, particularly the UiO-66 family (University of Oslo-66), are among the most studied catalysts for this purpose due to their remarkable chemical and thermal stability. researchgate.net The catalytic activity of UiO-66 stems from the Lewis acidic zirconium-oxo clusters (Zr₆O₄(OH)₄) that serve as the structural nodes. researchgate.net
Hydrolysis and Nucleophilic Attack: For molecules containing a 2-chloroethyl group, the primary degradation pathway is often hydrolysis. The Lewis acidic Zr sites in UiO-66 are believed to activate water molecules, enhancing their nucleophilic attack on the electrophilic carbon atom adjacent to the chlorine, leading to the displacement of the chloride ion and subsequent decomposition.
Functionalized MOFs: The catalytic activity can be enhanced by modifying the organic linkers. For instance, UiO-66-NH₂ incorporates amino groups on the terephthalate (B1205515) linker. These amino groups can act as nucleophiles themselves, directly attacking the 2-chloroethyl group of the substrate. acs.org This results in significantly faster degradation rates. Research on the degradation of 2-CEES using defected UiO-66-NH₂ gels reported a degradation half-life as short as 7.6 minutes under ambient conditions. researchgate.netacs.org In the gas phase, UiO-66S, a variant with a smaller particle size, demonstrated a 2-CEES degradation half-life of 1.34 hours. researchgate.net
Oxidative Degradation
Another effective strategy is catalytic oxidative desulfurization (ODS), a process extensively studied for removing sulfur-containing compounds from fuels. mdpi.comnih.gov In this process, the sulfur atom is oxidized to form the corresponding sulfoxide (B87167) and subsequently a sulfone. rsc.org This transformation increases the polarity of the molecule, facilitating its removal. Although this compound is already a sulfone, the principles of catalytic oxidation highlight the ability of MOFs to target the sulfur center, which can lead to the eventual cleavage of carbon-sulfur bonds.
Catalyst Systems: Various MOFs have proven effective in ODS. For example, functionalized UiO-66-NO₂ has demonstrated high efficiency in oxidizing dibenzothiophene (B1670422) (DBT), achieving over 98% removal from model fuel. nih.govacs.org Other systems, such as peroxomolybdate-functionalized MIL-101, have achieved nearly 100% desulfurization of model diesel by oxidizing sulfur compounds in the presence of an oxidant like hydrogen peroxide (H₂O₂). rsc.org The efficiency of these catalysts is often linked to the accessibility of the active sites, with larger pore and window sizes in the MOF structure facilitating faster reaction rates. rsc.org
Photocatalytic Degradation
Certain MOFs can act as photocatalysts, using light to generate reactive oxygen species (ROS) that degrade contaminants. Porphyrin-based MOFs, such as MOF-525, and pyrene-based MOFs like NU-400, can absorb light and produce singlet oxygen (¹O₂). nih.govresearchgate.net This highly reactive species can selectively oxidize the sulfide group in compounds like 2-CEES to the less toxic sulfoxide without over-oxidation to the more stable sulfone. nih.govresearchgate.net This pathway demonstrates a highly selective and efficient method for detoxification under mild conditions.
Research Findings on Catalytic Degradation of Related Organosulfur Compounds
The following table summarizes key research findings on the catalytic degradation of analogous organosulfur compounds using various MOF systems. The data for 2-CEES is particularly relevant due to its structural similarity to the reactive moiety in this compound.
| MOF Catalyst | Substrate | Oxidant/Conditions | Performance Metric | Reference |
| Defected UiO-66-NH₂ Gels | 2-Chloroethyl ethyl sulfide (2-CEES) | Ambient, nucleophilic attack | t₁/₂ = 7.6 min | researchgate.netacs.org |
| UiO-66S | 2-Chloroethyl ethyl sulfide (2-CEES) | Gas-phase decomposition | t₁/₂ = 1.34 h | researchgate.net |
| NU-400 | 2-Chloroethyl ethyl sulfide (2-CEES) | Air, visible light | t₁/₂ = 13.5 min | nih.gov |
| UiO-66-NO₂ | Dibenzothiophene (DBT) | H₂O₂, 66.7 °C | 98.7% removal | nih.govacs.org |
| PMo₄@MIL-101 | Dibenzothiophene (DBT) | H₂O₂, 70 °C | ~100% removal in 2h | rsc.org |
| ZIF-8 | 2-Chloroethyl ethyl sulfide (2-CEES) | Visible light | No significant degradation | researchgate.net |
| MOF-525 | 2-Chloroethyl ethyl sulfide (2-CEES) | Visible light | Selective oxidation to sulfoxide | researchgate.net |
Insufficient Information Available to Generate Requested Article on this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient detailed information to generate a thorough and scientifically accurate article on the chemical compound “this compound” strictly adhering to the user's provided outline.
The provided outline requests detailed research findings on its role as a precursor for alkylating agents, an intermediate in complex organic molecule synthesis, a precursor for ionic liquids, its potential in novel material development, and its use in chemical warfare agent research. The performed searches did not yield specific studies or scholarly articles that address these applications for the p-chloro substituted variant of benzyl (B1604629) 2-chloroethyl sulfone.
Available research tends to focus on the broader class of 2-chloroethyl sulfones or the unsubstituted benzyl 2-chloroethyl sulfone. Extrapolating this information to the specific p-chloro derivative without direct scientific evidence would be speculative and would not meet the required standard of a scientifically accurate and authoritative article.
Therefore, due to the lack of specific research data and literature on the applications of this compound as detailed in the requested outline, it is not possible to generate the article as instructed.
Applications in Advanced Chemical Synthesis and Material Science
Research in Chemical Warfare Agent Simulants and Decontamination
Utilization of p-Chlorobenzyl 2-chloroethyl sulfone as a Simulant in Research
No research findings detailing the use of this compound as a simulant for chemical warfare agents were found.
Development and Evaluation of Decontamination Methodologies
No studies on the development or evaluation of decontamination methods specifically for this compound could be identified.
Biological Activity and Structure Activity Relationship Sar Studies of P Chlorobenzyl 2 Chloroethyl Sulfone and Its Analogues
Antimicrobial Activity Investigations
The sulfone group is a key pharmacophore in a variety of biologically active compounds, including those with antimicrobial properties. researchgate.net The presence of a halogenated benzyl (B1604629) group and a reactive chloroethyl chain in p-chlorobenzyl 2-chloroethyl sulfone suggests that it may interact with biological targets in microbial systems.
Assessment of General Antimicrobial Properties
The general structure of sulfone derivatives has been a topic of interest in the development of new antimicrobial agents. A review of sulfonyl or sulfonamide-containing heterocyclic derivatives highlights their potential against both Gram-positive and Gram-negative bacteria. nih.gov The structure-activity relationship (SAR) studies often reveal that the nature of the organic substituents on the sulfone group (R and R' in R-S(O)₂-R') dictates the antimicrobial profile. researchgate.net For example, certain benzyl bromide derivatives have shown strong antibacterial and antifungal properties. mdpi.com
Illustrative Antimicrobial Activity of Related Sulfone and Chlorinated Compounds
| Compound/Derivative Class | Test Organism | Activity/MIC Value | Reference |
| N-(arylidene)hydrazinoacetyl sulfonamide | Staphylococcus epidermidis | 128 µg/mL | nih.gov |
| N-(arylidene)hydrazinoacetyl sulfonamide | Pseudomonas aeruginosa | 128 µg/mL | nih.gov |
| 2-benzyl-5-[p-bromobenzyl-carbonylamino]benzoxazole | Candida glabrata | 3.12 µg/mL | nih.gov |
| 5′-chlorodihydrochalcone 2′-O-β-D-(4‴-O-methyl)-glucopyranoside | Various bacteria and fungi | Significant activity | mdpi.comnih.gov |
Note: The data in this table is for structurally related compounds and not for this compound itself. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
Mechanisms of Antifungal Activity and Resistance Studies
The mechanisms of antifungal action for sulfone-containing compounds can be diverse. For some chloro-derivatives, the proposed mechanism involves interaction with the fungal cell membrane. For example, the synthetic amide 2-chloro-N-phenylacetamide is thought to exert its antifungal effect by binding to ergosterol (B1671047) in the fungal plasma membrane, and potentially by inhibiting DNA synthesis through the inhibition of thymidylate synthase. nih.gov It is plausible that this compound could share a similar mechanism of action due to its chloro-substituent.
Resistance to antifungal agents is a growing concern. While specific resistance studies on this compound have not been reported, the development of resistance to related compounds often involves modifications in the target enzyme or alterations in the cell membrane composition that prevent the drug from reaching its target.
Interactions with Diverse Microbial Systems
The interaction of sulfone compounds with various microbial systems is an active area of research. Benzoheterocyclic sulfoxide (B87167) derivatives have been investigated as quorum sensing inhibitors in Pseudomonas aeruginosa. nih.gov Quorum sensing is a system of cell-to-cell communication in bacteria that regulates a variety of physiological processes, including biofilm formation and virulence factor production. Inhibition of quorum sensing is a promising strategy for controlling bacterial infections without exerting selective pressure that leads to resistance. Given its structural features, this compound could potentially interact with such signaling pathways in bacteria.
Antineoplastic Activity Exploration
The 2-chloroethyl group is a well-known pharmacophore in cancer chemotherapy, most notably in the nitrogen mustards. This group can form a reactive aziridinium (B1262131) ion that alkylates DNA, leading to cytotoxicity in rapidly dividing cancer cells. nih.govmdpi.com The presence of this moiety in this compound strongly suggests potential antineoplastic activity.
In Vitro Studies on Specific Cancer Cell Lines
While specific in vitro cytotoxicity data for this compound is not available in the reviewed literature, numerous studies on analogues provide a strong basis for its potential anticancer effects. For instance, hybrid molecules containing a 2-chloroethylthio moiety and a 1,4-naphthoquinone (B94277) core have shown potent activity against prostate cancer cell lines. mdpi.com The cytotoxic effect is attributed to both DNA alkylation by the chloroethyl group and the generation of reactive oxygen species by the naphthoquinone core. mdpi.com
Prodrugs that generate 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (B135594) have demonstrated significant antineoplastic activity against various tumor models, including leukemia. nih.govresearchgate.net These compounds are designed to release a cytotoxic alkylating agent under specific conditions, such as the hypoxic environment of solid tumors. researchgate.net
Illustrative In Vitro Cytotoxicity of Related Compounds
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value | Reference |
| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Breast Cancer) | 4.48 µM | |
| 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one | KB-8511 (Multidrug-resistant Epidermoid) | 2.496 µM | nih.govmdpi.com |
| Ciminalum–thiazolidinone hybrid | Leukemia (MOLT-4, SR) | < 0.01–0.02 μM | nih.gov |
Note: The data in this table is for structurally related compounds and not for this compound itself. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.
Enzymatic Inhibition Studies
The sulfone group and the chloroethyl moiety can interact with and inhibit various enzymes. For example, the sulfur mustard analogue 2-chloroethyl ethyl sulfide (B99878) has been shown to be a potent inhibitor of human recombinant cytochrome P450 reductase. researchgate.net This enzyme is crucial for the detoxification of various compounds, and its inhibition can lead to increased oxidative stress.
Another study demonstrated that exposure to 2-chloroethyl ethyl sulfide can lead to a decrease in the activity of cholinephosphotransferase, an enzyme involved in the synthesis of a major component of lung surfactant. nih.gov This inhibition is thought to be mediated by the accumulation of ceramides. nih.gov Given these findings, it is conceivable that this compound could also exhibit inhibitory activity against these or other enzymes, although specific studies are required to confirm this.
Investigation of Dihydropteroate Synthetase (DHPS) Inhibition by Sulfone Analogues
Dihydropteroate synthetase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa. researchgate.netnih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a validated and highly successful target for antimicrobial drugs. researchgate.netresearchgate.net The primary mechanism of action for the widely used sulfa drugs (sulfonamides) and structurally related sulfones is the competitive inhibition of DHPS. researchgate.netmdpi.com
These drugs function as antimetabolites, mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA). mdpi.com The structural similarity allows them to bind to the enzyme's active site, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and thereby halting folate production. researchgate.netnih.gov
The most prominent example of a sulfone drug targeting DHPS is dapsone (B1669823) (4,4'-diaminodiphenyl sulfone). nih.gov Dapsone and its derivatives have been studied extensively for their inhibitory effects on DHPS from various organisms. researchgate.netnih.gov Although this compound is not a direct analogue of dapsone, the presence of the sulfone moiety suggests a potential for similar inhibitory activity. The efficacy of such inhibition would depend on how the p-chlorobenzyl and 2-chloroethyl groups interact with the enzyme's binding pocket compared to the aminophenyl groups of dapsone.
Research on various sulfone and sulfonamide analogues has provided insight into the structural requirements for DHPS inhibition. The inhibitory potency can vary significantly based on the substituents attached to the sulfone or sulfonamide core.
Table 1: Inhibitory Potency of Selected Sulfonamides and Sulfones against DHPS
| Compound | Organism/Enzyme Source | Potency (IC50 or Ki) | Citation |
|---|---|---|---|
| Dapsone | Plasmodium falciparum | Potent inhibitor | nih.gov |
| Sulfathiazole | Plasmodium falciparum | Most potent of tested sulfonamides | nih.gov |
| Sulfadoxine | Plasmodium falciparum | Least potent of tested sulfonamides | nih.gov |
This table is illustrative and compiles data from various studies to show the range of potencies among DHPS inhibitors.
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, systematically exploring how modifications to a molecule's chemical structure affect its biological activity. mdpi.com By designing and testing a series of related compounds, researchers can identify the key structural features—pharmacophores—responsible for potency, selectivity, and other pharmacological properties. mdpi.com For this compound, an SAR analysis would involve dissecting the contributions of the sulfone core, the p-chlorobenzyl group, and the 2-chloroethyl group to its potential biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Sulfones
Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and computational methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models allow for the prediction of the activity of new, untested compounds, thereby accelerating the drug design process. nih.gov
Several QSAR methodologies have been successfully applied to sulfone and sulfonamide derivatives to understand their activity as enzyme inhibitors:
Multiple Linear Regression (MLR): This method builds a linear equation that relates biological activity to a combination of physicochemical descriptors, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). nih.gov
Comparative Molecular Field Analysis (CoMFA): A powerful 3D-QSAR technique, CoMFA aligns a series of molecules and calculates their steric and electrostatic fields at various points on a 3D grid. It then uses partial least-squares (PLS) analysis to correlate these field values with biological activity, generating contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov
Hologram QSAR (HQSAR): This 2D-QSAR method breaks down molecules into fragments and creates a molecular hologram that encodes the frequency of different fragment types. These fragment counts are then correlated with biological activity. nih.gov
A notable study on 4-aminodiphenylsulfone derivatives successfully used QSAR to model their inhibitory activity against DHPS, finding that conformational entropy combined with specific structural indicators yielded excellent correlations. nih.gov Another study on cyclic sulfone inhibitors of β-secretase (BACE1) demonstrated the utility of CoMFA and HQSAR in developing predictive models. nih.gov
Table 2: QSAR Methodologies Applied to Sulfone-containing Compounds
| QSAR Method | Application Example | Key Findings/Descriptors | Citation |
|---|---|---|---|
| Multiple Regression | 4-aminodiphenylsulfone derivatives vs. DHPS | Conformational entropy and indicator parameters were key predictors. | nih.gov |
| CoMFA / CoMSIA | Cyclic sulfone hydroxyethylamines vs. BACE1 | Generated 3D contour maps identifying favorable steric and electrostatic regions for inhibitor binding. | nih.gov |
| HQSAR | Cyclic sulfone hydroxyethylamines vs. BACE1 | Produced a predictive model based on 2D molecular fragments. | nih.gov |
QSAR methodologies are powerful tools for rational drug design. GA stands for Genetic Algorithm, a method for variable selection.
Molecular Modeling and Computational Approaches in SAR Studies
Molecular modeling and computational chemistry are indispensable tools in modern SAR studies, providing atomic-level insights into how a ligand (inhibitor) interacts with its biological target (enzyme). mdpi.comepa.gov Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding mode of an inhibitor within the enzyme's active site. epa.govbiotech-asia.org
For a potential inhibitor like this compound, molecular modeling could be employed to:
Dock the molecule into the known crystal structure of DHPS.
Predict its binding orientation and affinity relative to the natural substrate PABA and known inhibitors like dapsone.
Identify key interactions , such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the inhibitor and amino acid residues in the active site. For instance, studies on N-arylsulfonyl hydrazones used molecular modeling to understand their binding to metallo-β-lactamase, revealing the importance of specific aromatic substituents for efficient inhibition. nih.gov
Guide structural modifications to enhance binding affinity and selectivity.
MD simulations can further refine these models by simulating the dynamic behavior of the inhibitor-enzyme complex over time, assessing the stability of the predicted binding pose. biotech-asia.org
Impact of Substituent Modifications on Biological Efficacy (e.g., related sulfa drugs, pyrimidine (B1678525) derivatives, pyrazole (B372694) derivatives)
The biological activity of a core scaffold is profoundly influenced by its substituents. Examining the SAR of related drug classes provides a framework for predicting how the substituents of this compound might affect its efficacy.
Related Sulfa Drugs: The classic SAR of sulfonamides, which are bacteriostatic agents, is well-defined. mdpi.com Activity against DHPS typically requires a p-aminobenzenesulfonamide structure. The primary amino group is essential as it mimics the amino group of PABA. mdpi.com While this compound lacks this amino group, the SAR of other sulfones shows that different substitution patterns can lead to inhibition of other enzymes. For instance, in tricyclic sulfone inhibitors of γ-secretase, modifications at various positions on the ring system were explored to optimize activity. The p-chloro group on the benzyl ring of the target compound would increase hydrophobicity and act as an electron-withdrawing group, which could influence binding pocket interactions. The 2-chloroethyl group provides a flexible chain with an electronegative atom that could potentially form specific interactions or be a site for metabolic activity.
Pyrimidine Derivatives: Pyrimidines are heterocyclic compounds found in many biologically active molecules, including anticancer and antimicrobial agents. epa.gov SAR studies on pyrimidine derivatives as enzyme inhibitors have revealed strict structural requirements. For example, in a series of dihydroorotate (B8406146) dehydrogenase inhibitors, an intact pyrimidine ring with a 6-carboxylic acid group was found to be crucial for significant inhibition, with steric limitations observed at the 5-position. nih.gov Studies on glutathione (B108866) reductase inhibitors showed that the number and position of chloro and amino groups on the pyrimidine ring dramatically affected inhibitory potency.
Pyrazole Derivatives: Pyrazoles are another class of five-membered heterocyclic compounds known to possess a wide range of pharmacological activities, including antibacterial and anti-inflammatory properties. Their biological activity is highly dependent on the nature and position of substituents on the pyrazole ring. For example, certain pyrazole-1-carbothiohydrazide derivatives have shown potent antimicrobial activity, which is attributed to this specific structural unit.
Table 3: Summary of SAR Findings for Related Compound Classes
| Compound Class | Key Structural Features for Activity | Impact of Substituents | Citation(s) |
|---|---|---|---|
| Sulfa Drugs (DHPS Inhibitors) | p-aminobenzenesulfonamide core | Free p-amino group is critical. Substituents on the sulfonamide nitrogen modulate physicochemical properties and potency. | mdpi.com |
| Tricyclic Sulfones (γ-Secretase Inhibitors) | Tricyclic core | Tolerated various functional groups at C-6 and C-8 positions; specific combinations enhanced in vivo efficacy. | |
| Pyrimidine Derivatives (Enzyme Inhibitors) | Pyrimidine ring; specific functional groups (e.g., carboxylic acid) | Position and type of substituent are critical. Steric hindrance at certain positions can abolish activity. Chloro and amino groups influence potency. | nih.gov |
| Pyrazole Derivatives (Antimicrobial) | Pyrazole ring | Activity depends heavily on substituents. Pyrazole-1-carbothiohydrazide and benzenesulfonamide (B165840) moieties can confer potent activity. | |
This comparative analysis suggests that the biological activity of this compound, while not documented, would be highly dependent on the precise way its structural components interact with a given biological target. The sulfone core provides the potential for enzyme inhibition, while the p-chlorobenzyl and 2-chloroethyl substituents would modulate its binding affinity, selectivity, and pharmacokinetic properties.
Environmental Fate, Transport, and Remediation Strategies for P Chlorobenzyl 2 Chloroethyl Sulfone
Environmental Degradation Pathways
The environmental persistence of p-Chlorobenzyl 2-chloroethyl sulfone is determined by its susceptibility to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) transformations.
Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)
Abiotic degradation mechanisms are crucial in determining the initial fate of many organic compounds in the environment.
Hydrolysis:
Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For this compound, the presence of a chloroethyl group suggests that hydrolysis could be a potential degradation pathway. Studies on analogous compounds, such as 2-chloroethyl ethyl sulfide (B99878), indicate that hydrolysis can occur, with the rate being influenced by environmental conditions. nih.govosti.gov The hydrolysis of 2-chloroethyl ethyl sulfide has been shown to proceed through the formation of a sulfonium (B1226848) ion intermediate. nih.govresearchgate.net While the sulfone group in this compound is generally more resistant to hydrolysis than a sulfide group, the chloroethyl moiety remains a potential site for reaction. The rate of hydrolysis is expected to be dependent on pH and temperature. For instance, the degradation of the sulfone-containing bactericide Fubianezuofeng was found to be significantly faster in alkaline aqueous solutions. mdpi.com
Photolysis:
Photolysis, or degradation by sunlight, is another important abiotic process. Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation. mdpi.com For example, research on the photocatalytic degradation of a simulant of mustard gas, 2-phenethyl 2-chloroethyl sulfide, demonstrated that the compound decomposed upon irradiation, with cleavage of the C-S bond being a primary degradation pathway. researchgate.netnih.gov Aromatic compounds are known to be particularly photolabile. mdpi.com The presence of the p-chlorobenzyl group in this compound suggests that it may absorb sunlight, potentially leading to its degradation. The rate and products of photolysis would depend on factors such as the intensity and wavelength of light, as well as the presence of other substances in the environment that can act as photosensitizers.
Biotic Transformation Processes (e.g., Microbial Biodegradation)
Microbial activity plays a significant role in the breakdown of organic pollutants in the environment.
The biodegradation of aromatic compounds is a well-established process carried out by various microorganisms. semanticscholar.orgnih.govresearchgate.net However, the presence of a sulfonate group can make aromatic compounds more resistant to microbial degradation. researchgate.net The position and number of sulfonate groups on an aromatic ring can influence its biodegradability. researchgate.net For some sulfonated aromatic compounds, biodegradation may require the presence of a specific microbial consortium and may occur as a co-metabolic process, where the microbe degrades the compound while utilizing another substrate for energy. nih.gov
Bacteria capable of degrading aromatic compounds often employ oxygenases to hydroxylate the aromatic ring, leading to ring cleavage. semanticscholar.org For sulfonated aromatics, the initial attack can involve the enzymatic cleavage of the carbon-sulfur bond. While specific studies on the biodegradation of this compound are not available, the general principles of aromatic and organosulfur compound degradation suggest potential pathways. Microorganisms from genera such as Pseudomonas, Arthrobacter, and Mycobacterium have been identified as being capable of degrading a wide range of aromatic compounds. researchgate.net
Environmental Distribution and Persistence Assessment
The distribution and persistence of a chemical in the environment are governed by its physical and chemical properties, as well as its interactions with soil, water, and air.
Mobility and Sorption Characteristics in Aquatic and Terrestrial Environments
The mobility of this compound in the environment will be largely influenced by its sorption to soil and sediment particles. The sorption of organic compounds to soil is often correlated with their octanol-water partition coefficient (Kow) and the organic carbon content of the soil.
Studies on related compounds provide some insight. For example, research on the organophosphate insecticide terbufos (B1683085) and its sulfoxide (B87167) and sulfone metabolites showed that the sulfoxide and sulfone forms were more mobile in soil than the parent compound. nih.gov This was consistent with their lower adsorption to soil particles. Similarly, the sorption of organochlorine pesticides to soil has been shown to be a significant factor in their environmental distribution. nih.gov The sorption of sulfonylaminocarbonyltriazolinone herbicides was found to increase with their residence time in the soil, a process known as aging. researchgate.net This suggests that over time, this compound may become more strongly bound to soil particles, reducing its mobility. The interaction between organic matter and minerals in the soil can also influence the sorption of herbicides. mdpi.com
Evaluation of Environmental Persistence
The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. Based on the degradation pathways discussed above, the persistence of this compound will be a function of the rates of hydrolysis, photolysis, and biodegradation.
The sulfone group is generally considered to be relatively stable, which could contribute to the persistence of the molecule. However, the presence of the chloroethyl and p-chlorobenzyl groups may provide sites for degradation. The persistence of terbufos sulfone in natural water was found to be significant, with a half-life of 18-40 days, compared to a much shorter half-life for the parent compound terbufos. nih.gov This indicates that sulfone metabolites can be more persistent than their precursor compounds. The persistence of this compound in the environment is likely to be moderate to high, depending on the specific environmental conditions.
Remediation and Decontamination Technologies
Given the potential for persistence and the presence of chlorinated and sulfone functional groups, the remediation of sites contaminated with this compound may be necessary. While specific remediation technologies have not been developed for this compound, technologies used for other sulfone and chlorinated compounds could be applicable.
Advanced Oxidation Processes (AOPs):
AOPs are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com These processes have been shown to be effective in degrading sulfolane (B150427), a cyclic sulfone. csce.caresearchgate.net AOPs such as UV/H₂O₂ and UV/O₃ were effective in degrading sulfolane in soil washing solutions. mdpi.comcsce.caresearchgate.net Another technology, the atmospheric pressure plasma jet (APPJ), has been used to decontaminate surfaces from 2-Chloroethyl ethyl sulfide, a simulant for sulfur mustard. epa.govnih.gov This process generates reactive species, including hydroxyl radicals, that can degrade the contaminant. epa.govnih.gov
Soil Washing and Flushing:
For soil contamination, soil washing and flushing are techniques that can be used to transfer the contaminant from the soil to an aqueous phase, which can then be treated. csce.caresearchgate.net Studies on sulfolane-contaminated soil have shown that water can be an effective flushing solvent. csce.caresearchgate.net
Bioremediation:
Bioremediation, which uses microorganisms to degrade contaminants, could also be a potential strategy. However, as discussed earlier, the biodegradation of sulfonated aromatic compounds can be challenging and may require specific microbial strains or conditions. researchgate.net
Hydraulic Capture and Treatment:
For groundwater contamination, hydraulic capture techniques can be used to contain the contaminant plume, followed by pump-and-treat methods. mdpi.com This approach has been used for sulfate-contaminated groundwater. mdpi.comnih.gov
Interactive Data Table: Predicted and Analog Compound Properties
| Property | Predicted/Analog Value | Source/Compound |
| Molecular Formula | C₉H₁₀Cl₂O₂S | uni.lu |
| Molecular Weight | 253.14 g/mol | uni.lu |
| XlogP (predicted) | 2.3 | uni.lu |
| Hydrolysis Half-life | Potentially days to weeks (inferred) | Based on terbufos sulfone nih.gov and Fubianezuofeng mdpi.com |
| Photolysis | Susceptible (inferred) | Based on general principles for aromatic chlorides mdpi.com and mustard simulants researchgate.netnih.gov |
| Biodegradability | Likely slow to moderate (inferred) | Based on sulfonated aromatics researchgate.net |
| Soil Sorption (Koc) | Moderate to high (inferred) | Based on organochlorine pesticides nih.gov and sulfonyl herbicides researchgate.net |
Catalytic Approaches for Environmental Remediation
Catalytic methods offer promising avenues for the degradation of recalcitrant organic pollutants like aromatic sulfones and chlorinated compounds. These technologies often involve the generation of highly reactive species that can break down complex molecules into simpler, less toxic substances.
One notable catalytic approach is the oxidation of aromatic sulfones. Research has shown that certain aromatic sulfones can undergo accelerated oxidation to sulfonic acids in microdroplets under ambient conditions without the need for external catalysts, acids, or bases. nih.govnsf.gov This spontaneous oxidation is thought to be initiated by the water radical cation (H₂O⁺•) formed at the air-water interface of the microdroplets. nih.govnsf.gov For this reaction to occur, the aromatic ring typically requires a strong electron-donating group, such as a p-hydroxyl group. nih.govnsf.gov While this compound does not possess a hydroxyl group, this phenomenon highlights the potential for interfacial chemistry to drive degradation.
Another relevant catalytic strategy is the oxidation of sulfides to sulfones, which is a common industrial process. sciencedaily.com Recent advancements have focused on developing more sustainable methods using molecular oxygen at lower temperatures. For instance, a perovskite oxide catalyst (SrMn₁₋ₓRuₓO₃) has been shown to efficiently convert sulfides to sulfones with high selectivity at near room temperature (30°C). sciencedaily.com This process operates via a Mars-van Krevelen mechanism, where lattice oxygen atoms are transferred to the sulfide, and the resulting oxygen vacancies are replenished by atmospheric oxygen. sciencedaily.com While this is a synthesis method, the underlying principles of activating the sulfur center could be adapted for degradative purposes.
Furthermore, photocatalysis has been demonstrated as an effective method for degrading various organic pollutants. For example, nanoparticle-catalyzed oxidation of sulfides to sulfones has been achieved using in situ generated hydrogen peroxide in a supercritical carbon dioxide/water biphasic medium. nih.gov This system utilizes a palladium catalyst to produce H₂O₂ from H₂ and O₂, which then acts as the oxidant for a TiO₂-catalyzed conversion. nih.gov Catalytic ozonation using materials like magnetite (Fe₃O₄) has also proven effective in degrading recalcitrant organic compounds in complex matrices like landfill leachate, achieving significant removal of chemical oxygen demand (COD). mdpi.com
The table below summarizes findings from catalytic studies on related compounds, offering insights into potential conditions for the degradation of this compound.
| Catalytic Method | Target Compound/Class | Catalyst | Key Findings | Reference |
| Microdroplet Oxidation | Aromatic Sulfones (with electron-donating groups) | None (spontaneous) | Accelerated oxidation to sulfonic acids; reaction rate acceleration of ~10³ | nih.govnsf.gov |
| Aerobic Oxidation | Sulfides | SrMn₁₋ₓRuₓO₃ | >99% selectivity for sulfone production at 30°C using molecular oxygen. | sciencedaily.com |
| Photocatalytic Oxidation | Sulfides | Pd/TiO₂ | One-pot conversion to sulfones using in situ generated H₂O₂. | nih.gov |
| Catalytic Ozonation | Recalcitrant Organics | Magnetite (Fe₃O₄) | Up to 85.3% COD removal in landfill leachate at pH 9. | mdpi.com |
Biological Remediation Strategies for Chlorinated Compounds
Biological remediation, or bioremediation, harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. For chlorinated compounds like this compound, several bacterial and fungal species have demonstrated degradative potential.
The biodegradation of chlorinated aromatic compounds can proceed through various pathways. For instance, the germicide o-benzyl-p-chlorophenol, which shares a chlorobenzyl moiety with the target compound, has been shown to be readily biodegradable in river water, sewage, and activated sludge. nih.gov In acclimated activated sludge, 80% of a 1.0 mg/L concentration was degraded within 8 hours, reaching 100% degradation in 24 hours. nih.gov This suggests that the chlorobenzyl structure is susceptible to microbial attack.
Ligninolytic fungi, such as Pleurotus ostreatus, are known to produce extracellular enzymes that can transform a wide range of pollutants. mdpi.comresearchgate.net These fungi have been shown to act on metabolites of polychlorinated biphenyls (PCBs), including chlorobenzyl alcohols and chlorobenzaldehydes. mdpi.comresearchgate.net The enzymes involved, such as laccase and manganese-dependent peroxidase, can oxidize these compounds, often leading to the formation of corresponding aldehydes or acids. mdpi.comresearchgate.net For example, the extracellular liquid of P. ostreatus can oxidize chlorobenzyl alcohols to the corresponding chlorobenzaldehydes over hours to days. researchgate.net
The degradation of the sulfone group is a critical step. While sulfones are generally stable, some microorganisms can metabolize sulfonated compounds. For example, the sulfonate group of dodecyl benzene (B151609) sulfonate can be microbially attacked in the presence of an energy source like glucose, leading to the formation of inorganic sulfur compounds. nih.gov Similarly, some bacteria can degrade sulfonamide antibiotics, which contain a sulfone-like linkage. nih.govresearchgate.net For instance, Pseudomonas stutzeri has been shown to degrade four common sulfonamides with over 90% efficiency within 48 hours under optimal conditions. nih.gov The degradation pathways often involve hydrolysis of the bond adjacent to the sulfonyl group. nih.gov The presence of a sulfonate group on an aromatic ring can, however, sometimes inhibit microbial growth, making aerobic biodegradation more challenging. researchgate.net
The degradation of the chloroethyl group would likely proceed via dehalogenation. Bacteria have evolved various dehalogenase enzymes that can remove chlorine atoms from aliphatic chains, often replacing them with a hydroxyl group. This is a common step in the breakdown of many chlorinated pesticides and solvents. researchgate.netnih.gov
The following table presents research findings on the biodegradation of compounds structurally related to this compound.
| Organism/System | Target Compound | Key Findings | Reference |
| Acclimated Activated Sludge | o-Benzyl-p-chlorophenol | 100% degradation of 1.0 mg/L in 24 hours. | nih.gov |
| Pleurotus ostreatus (extracellular liquid) | Chlorobenzyl alcohols | Oxidation to corresponding chlorobenzaldehydes over hours to days. | mdpi.comresearchgate.net |
| Pseudomonas stutzeri | Sulfonamide antibiotics | >90% degradation of four sulfonamides within 48 hours. | nih.gov |
| Mixed Microbial Cultures | Dodecyl benzene sulfonate | Microbial attack on the sulfonate group in the presence of glucose. | nih.gov |
| Gordonia sp. | Benzyl (B1604629) alcohol | Metabolized via benzaldehyde, benzoic acid, and catechol, followed by ring cleavage. | nih.gov |
Analytical Methodologies for the Detection and Characterization of P Chlorobenzyl 2 Chloroethyl Sulfone
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure of p-Chlorobenzyl 2-chloroethyl sulfone. These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, with a monoisotopic mass of 251.97786 Da, mass spectrometry can confirm its identity and can be used for quantitative analysis. rsc.orgsielc.com
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 252.98514 |
| [M+Na]⁺ | 274.96708 |
| [M-H]⁻ | 250.97058 |
| [M+NH₄]⁺ | 270.01168 |
| [M+K]⁺ | 290.94102 |
| [M+H-H₂O]⁺ | 234.97512 |
Data sourced from PubChemLite. uni.lu
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be determined.
While a complete, published NMR spectral assignment for this compound was not found in the reviewed literature, data from structurally similar compounds allows for the prediction of expected chemical shifts. For instance, the ¹H NMR spectrum of the isomeric compound, 2-chloroethyl 4-chlorophenyl sulfone, would show signals for the aromatic and chloroethyl protons. chemicalbook.com Similarly, the ¹³C NMR spectrum of bis{2-[(p-Chlorobenzyl)sulfonyl]ethyl} sulfone provides insight into the chemical shifts of the carbon atoms in the p-chlorobenzyl portion of the target molecule. spectrabase.com
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (C₆H₄) | 7.3 - 7.5 | Two doublets expected for the AA'BB' system. |
| ¹H | Benzyl (B1604629) (CH₂) | ~4.5 | Singlet or triplet, depending on coupling. |
| ¹H | Sulfonyl-adjacent (CH₂) | 3.5 - 4.0 | Triplet. |
| ¹H | Chloro-adjacent (CH₂) | 3.8 - 4.2 | Triplet. |
| ¹³C | Aromatic (C-Cl) | 135 - 140 | |
| ¹³C | Aromatic (CH) | 129 - 132 | |
| ¹³C | Benzyl (CH₂) | 55 - 65 | |
| ¹³C | Sulfonyl-adjacent (CH₂) | 50 - 60 | |
| ¹³C | Chloro-adjacent (CH₂) | 40 - 45 |
Note: These are estimated ranges based on data from related compounds and general NMR principles. pdx.eduorganicchemistrydata.orgnetlify.appucl.ac.uk
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands for the sulfone group (SO₂), the carbon-chlorine bond (C-Cl), and the aromatic ring would be expected. The sulfone group typically exhibits strong, characteristic stretching vibrations.
The IR spectrum of the related compound, Benzyl 2-chloroethyl sulfone, provides a reference for the expected vibrational frequencies. nist.gov
Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfone (SO₂) | Asymmetric stretch | 1300 - 1350 |
| Sulfone (SO₂) | Symmetric stretch | 1120 - 1160 |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |
| Alkyl C-H | Stretch | 2850 - 3000 |
| C-Cl | Stretch | 600 - 800 |
Note: These are general ranges and the exact positions can be influenced by the molecular structure. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region. While a specific UV-Vis spectrum for this compound was not found, related compounds containing a phenylsulfonyl moiety show strong absorption peaks around 224-226 nm and weaker absorptions at higher wavelengths. dtic.mil
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation of this compound from complex mixtures, allowing for its purification and quantification. The choice of method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method has been developed for its analysis. sielc.com
This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which is suitable for the separation of such compounds. sielc.com The mobile phase composition can be adjusted to optimize the separation, and for applications requiring mass spectrometric detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com
HPLC Method Parameters for this compound
| Parameter | Description |
|---|---|
| Column | Newcrom R1 |
| Column Type | Reverse-Phase |
| Mobile Phase | Acetonitrile (B52724) (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) |
| Application | Separation, impurity analysis, preparative separation, and pharmacokinetic studies |
Data sourced from SIELC Technologies. sielc.comsielc.com
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of individual components in a mixture. While this compound has a relatively high molecular weight, it may be amenable to GC analysis under appropriate conditions.
Although specific GC or GC-MS methods for this compound were not detailed in the reviewed literature, methods for related compounds provide a framework for its analysis. For example, the analysis of related sulfur-containing compounds has been performed using a bonded-phase capillary column with a helium carrier gas and a programmed oven temperature. dtic.mil The successful GC-MS analysis of methyl sulfone metabolites of PCBs also suggests that with proper method development, this technique can be applied to this compound. nih.gov Key parameters to optimize would include the injection port temperature, oven temperature program, and the selection of a suitable capillary column.
Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
The trace analysis of this compound, which is not amenable to direct analysis by techniques that rely on UV or fluorescence detection due to the absence of a suitable chromophore, necessitates the use of highly sensitive and specific instrumentation. chemscene.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the premier techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For halogenated compounds like this compound, GC coupled with an electron capture detector (GC-ECD) can provide high sensitivity. However, for unambiguous identification, coupling with a mass spectrometer is essential. nih.gov A solvent-free headspace GC-MS (HS-GC-MS) method could be particularly advantageous, as it minimizes matrix effects and reduces sample preparation complexity. mdpi.comresearchgate.net In a typical GC-MS analysis, the compound would be separated on a capillary column, such as a DB-5MS, followed by ionization and detection. The mass spectrum would show characteristic fragment ions, allowing for structural elucidation and confirmation. For related halogenated compounds, GC-MS has been successfully applied to identify impurities and degradation products. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS offers superior sensitivity and specificity, making it the technique of choice for trace quantitative analysis and metabolite identification in complex matrices. ikm.org.mynih.gov This technique is particularly valuable for analyzing non-volatile or thermally labile metabolites that are not suitable for GC-MS. For instance, a method for analyzing albendazole (B1665689) metabolites, including a sulfone, utilized LC-MS/MS with a C18 column and a mobile phase of methanol (B129727) and formic acid. nih.govsigmaaldrich.com The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) allows for highly selective detection and quantification even at very low concentrations. mdpi.com
Metabolite Identification:
The identification of metabolites of this compound is crucial for understanding its biotransformation pathways. In vitro studies using liver microsomes can reveal potential metabolic transformations. nih.gov For compounds containing a p-chlorobenzyl moiety, metabolic pathways can include oxidative N-debenzylation and arene oxidation. researchgate.netnih.gov The resulting metabolites, which may include hydroxylated and dealkylated products, can be identified by comparing their mass spectra and chromatographic retention times with those of synthesized standards or by detailed interpretation of the fragmentation patterns observed in high-resolution mass spectrometry. The metabolism of similar structures, such as other sulfones, often involves oxidation of the sulfur atom. nih.gov
A hypothetical metabolic pathway for this compound could involve oxidation of the sulfone group, hydroxylation of the aromatic ring, and cleavage of the chloroethyl or chlorobenzyl group. The identification of these metabolites would heavily rely on the capabilities of LC-MS/MS to separate and identify these new chemical entities.
Table 1: Representative GC-MS Parameters for Analysis of Related Halogenated Compounds This table presents typical parameters used for the analysis of compounds structurally related to this compound, as specific methods for the target compound are not readily available in the literature.
| Parameter | Value/Condition | Reference |
|---|---|---|
| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | mdpi.com |
| Injection Mode | Splitless | unitedchem.com |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | unitedchem.com |
| Oven Program | Initial temp 50°C, hold 1 min; ramp at 10°C/min to 310°C, hold 3 min | unitedchem.com |
| MS Ionization Mode | Electron Impact (EI) | nih.gov |
| MS Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |
Table 2: Illustrative LC-MS/MS Parameters for Metabolite Analysis of Sulfone-Containing Compounds This table provides an example of LC-MS/MS conditions that could be adapted for the analysis of this compound and its metabolites, based on methods for similar compounds.
| Parameter | Value/Condition | Reference |
|---|---|---|
| LC Column | C18, 150 x 4.6 mm, 5 µm | nih.gov |
| Mobile Phase | Methanol : 20 mM Formic Acid (70:30, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | mdpi.com |
| MS Detection | Tandem MS (MS/MS) with Multiple Reaction Monitoring (MRM) | mdpi.com |
| Linear Range (Example: Albendazole Sulfone) | 10–1500 ng/mL | nih.gov |
Sample Preparation and Derivatization Strategies for Enhanced Detection
Effective sample preparation is paramount to remove interfering matrix components and to concentrate the analyte of interest, thereby enhancing detection sensitivity and ensuring the reliability of analytical results. sigmaaldrich.comresearchgate.netmdpi.comwaters.comrsc.orgresearchgate.net
Sample Preparation:
For environmental samples such as water and soil, or biological matrices, a robust extraction and cleanup procedure is necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for pesticide residue analysis, and could be adapted for this compound. nih.govsigmaaldrich.com The procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step with sorbents such as primary secondary amine (PSA) or C18 is used to remove interferences like lipids and pigments. mdpi.comsigmaaldrich.com
Solid-Phase Extraction (SPE) is another powerful technique for the extraction and pre-concentration of organic compounds from aqueous samples. nih.govmdpi.comwaters.comrsc.orgresearchgate.net For a compound like this compound, a reversed-phase sorbent such as C18 would likely be effective in retaining the analyte from a water sample. nih.gov The analyte is then eluted with a small volume of an organic solvent, resulting in a concentrated and cleaner sample extract ready for chromatographic analysis.
Derivatization Strategies:
Since this compound itself lacks a strong chromophore for UV detection or a fluorophore for fluorescence detection, derivatization can be employed to enhance its detectability by HPLC. nih.gov Derivatization involves chemically modifying the analyte to attach a moiety that is readily detectable.
One common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl) . sigmaaldrich.com While FMOC-Cl is typically used to derivatize primary and secondary amines, nih.govscielo.br its applicability to sulfones would depend on the presence of a reactive functional group on the sulfone molecule or its metabolites. If, for example, a metabolite with an amino or hydroxyl group is formed, derivatization with FMOC-Cl could significantly improve its detection limits in HPLC with fluorescence or UV detection. ikm.org.mynih.gov The reaction is typically carried out in a buffered aqueous-organic solvent mixture. ikm.org.my
Table 3: Overview of Sample Preparation Techniques
| Technique | Principle | Typical Sorbents/Reagents | Applicability for this compound | Reference |
|---|---|---|---|---|
| QuEChERS | Extraction with acetonitrile followed by partitioning and d-SPE cleanup. | Acetonitrile, MgSO₄, NaCl, PSA, C18 | Potentially effective for extraction from complex matrices like soil and food. | nih.govresearchgate.netsigmaaldrich.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | C18, Polymeric Sorbents | Ideal for extraction and concentration from aqueous samples. | nih.govmdpi.comwaters.comrsc.org |
Table 4: Potential Derivatization Reaction for Enhanced HPLC Detection This table outlines a hypothetical derivatization strategy for a potential metabolite of this compound.
| Derivatizing Agent | Target Functional Group | Reaction Conditions | Detection Method | Reference |
|---|---|---|---|---|
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amino or Hydroxyl group (on a metabolite) | Alkaline pH (e.g., borate (B1201080) buffer), Room Temperature | HPLC-Fluorescence or HPLC-UV | ikm.org.mynih.govsigmaaldrich.comscielo.br |
Future Research Directions and Translational Perspectives for P Chlorobenzyl 2 Chloroethyl Sulfone
Emerging Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfones, a class of compounds to which p-Chlorobenzyl 2-chloroethyl sulfone belongs, is an area where green chemistry principles can be impactful. scienmag.com
Sustainable Synthesis Routes: Traditional methods for synthesizing sulfones often involve the oxidation of sulfides, which can require harsh reagents and high temperatures. scienmag.com Future research could focus on developing more sustainable synthetic pathways to this compound. One promising area is the use of catalytic systems that employ molecular oxygen as the oxidant, which offers a more environmentally benign alternative to conventional methods. scienmag.com For instance, the development of solid catalysts, such as those based on perovskite oxides, could enable the aerobic oxidation of the corresponding sulfide (B99878) under milder conditions, reducing energy consumption and waste. scienmag.com
Another avenue for sustainable synthesis involves flow chemistry. Flow chemistry methods can improve safety, efficiency, and the environmental footprint of reactions, particularly for challenging processes like chlorosulfonation which often require harsh conditions and an excess of reagents. mdpi.com
Green Solvents and Reagents: A key challenge in scaling up sustainable chemical processes is the availability and cost of green solvents and reagents. uk-cpi.com Research into the use of bio-based esters or supercritical CO2 as solvents for the synthesis of this compound could significantly improve the environmental profile of its production. uk-cpi.com
Design and Synthesis of Novel Analogues with Targeted Research Properties
The structural backbone of this compound offers a versatile scaffold for the design and synthesis of novel analogues with tailored properties for specific research applications.
Analogues with Enhanced Biological Activity: Sulfonamide derivatives, which are structurally related to sulfones, are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties. researchgate.netnih.gov By modifying the p-chlorobenzyl or the 2-chloroethyl sulfone moieties, novel analogues could be synthesized and screened for potential therapeutic applications. For example, the introduction of different substituents on the phenyl ring or the replacement of the chloroethyl group with other functional groups could modulate the compound's biological activity. Research on benzoheterocyclic sulfoxide (B87167) derivatives has shown that modifications to the core structure can lead to compounds with significant biofilm inhibitory activity against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov This suggests that similar structural modifications to this compound could yield analogues with interesting antimicrobial properties.
Functionalized Analogues for Materials Science: The sulfone group is a key component in various functional materials. Research into ferrocene-functionalized phenothiazine (B1677639) sulfone isomers has demonstrated that the oxidation state of the sulfur atom can influence the photophysical and redox properties of the molecule. rsc.org Similarly, synthesizing analogues of this compound with different functional groups could lead to the development of new materials with tailored electronic or optical properties.
Interdisciplinary Research Opportunities Bridging Chemistry, Biology, and Environmental Science
The unique chemical structure of this compound presents opportunities for interdisciplinary research that spans chemistry, biology, and environmental science.
Chemical Biology Probes: The reactivity of the 2-chloroethyl group makes this compound a potential candidate for use as a chemical probe to study biological processes. This functional group can act as an electrophile, potentially reacting with nucleophilic residues in proteins or nucleic acids. This reactivity could be harnessed to design activity-based probes for identifying and characterizing specific enzymes or other biological targets.
Environmental Fate and Bioremediation: Understanding the environmental fate of organosulfur compounds is crucial for assessing their ecological impact. Research could be undertaken to study the degradation pathways of this compound in various environmental compartments. Furthermore, there is potential to explore the use of microorganisms or enzymatic systems for the bioremediation of this and related compounds.
Development of Novel Agrochemicals: Sulfone-containing compounds have found applications in agriculture. Future research could explore the potential of this compound and its analogues as novel herbicides, fungicides, or insecticides. Such research would require close collaboration between chemists for synthesis and biologists for efficacy and toxicological testing.
Challenges and Opportunities in Scaling Up Research and Development Efforts
Transitioning a chemical compound from laboratory-scale synthesis to industrial-scale production presents a unique set of challenges and opportunities.
Key Challenges: The scale-up of the synthesis of this compound would need to address several key challenges that are common in the chemical industry. kewaunee.in These include:
Safety: Handling larger quantities of potentially hazardous reagents and intermediates requires stringent safety protocols. kewaunee.in
Efficiency: Maintaining high reaction yields and purity on a larger scale can be difficult due to complexities in heat and mass transfer. kewaunee.in
Process Optimization: Reaction conditions that are optimal in the lab may not be directly transferable to an industrial setting and will require significant optimization.
Waste Management: Industrial-scale production can generate significant waste streams that need to be managed in an environmentally responsible and cost-effective manner. uk-cpi.com
Opportunities for Innovation: The challenges of scaling up also present opportunities for innovation. The development of continuous manufacturing processes, such as those utilizing flow chemistry, could offer significant advantages over traditional batch processes in terms of safety, efficiency, and consistency. mdpi.com Automation and real-time process monitoring can also play a crucial role in optimizing production and ensuring quality control. mdpi.com Furthermore, the need for sustainable industrial processes drives research into novel catalytic systems and the use of renewable feedstocks. scienmag.com
Q & A
Q. What established synthetic routes exist for p-chlorobenzyl 2-chloroethyl sulfone, and what are their optimized yields?
The compound can be synthesized via oxidation of its sulfide precursor using hydrogen peroxide (H₂O₂) in glacial acetic acid under reflux. For example, phenyl 2-chloroethyl sulfone was synthesized with a 59.6% yield by refluxing 2-phenylthioethyl chloride with H₂O₂ in acetic acid for 30 minutes, followed by precipitation in cold water . Key parameters include reaction time, temperature, and oxidant concentration. IR spectroscopy (1315 cm⁻¹ and 1140 cm⁻¹ for SO₂ stretching) is critical for confirming sulfone formation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Infrared (IR) spectroscopy is essential for identifying sulfone-specific peaks (1315 cm⁻¹ and 1140 cm⁻¹ for symmetric and asymmetric SO₂ stretching, respectively) . Gas chromatography-mass spectrometry (GC-MS) is effective for purity analysis and detecting byproducts, as demonstrated in CEES oxidation studies where sulfone derivatives were identified . Nuclear magnetic resonance (NMR) can resolve structural details, such as chlorobenzyl proton environments.
Q. How should this compound be stored to minimize decomposition?
Store in airtight containers under inert gas (e.g., nitrogen) at 4°C. The compound is susceptible to oxidation by strong oxidizing agents, as sulfides oxidize to sulfoxides/sulfones under acidic or oxidative conditions . Avoid exposure to light, moisture, and high temperatures to prevent hydrolysis or radical-mediated degradation .
Advanced Research Questions
Q. How can contradictions in oxidation pathway outcomes (sulfoxide vs. sulfone formation) be resolved?
Discrepancies arise from reaction conditions. For instance, a covalent organic framework (COF) photocatalyst selectively oxidizes CEES to sulfoxide without forming sulfone under visible light and O₂ , whereas Pickering emulsion systems produce sulfone (38.6%) due to prolonged radical interactions . To resolve contradictions:
- Control variables (catalyst type, O₂ availability, solvent polarity).
- Use GC-MS to track intermediates and quantify selectivity .
- Compare time-resolved spectral data to identify critical reaction thresholds.
Q. What computational approaches model the electronic structure of this compound in catalytic systems?
Density functional theory (DFT) can predict frontier molecular orbitals and charge distribution to explain reactivity. For example, COF photocatalysts enhance intersystem crossing (ISC) to triplet states, promoting selective sulfide oxidation . Molecular dynamics simulations may clarify solvent effects on sulfone stability or nucleophilic substitution kinetics.
Q. How do electron-withdrawing groups (e.g., chloro substituents) influence the sulfone’s reactivity?
The p-chlorobenzyl group increases electrophilicity at the sulfone’s sulfur atom, facilitating nucleophilic attacks. Analogous compounds like 4,4'-dichlorodiphenyl sulfone show enhanced stability and resistance to hydrolysis due to steric and electronic effects . Experimental validation could involve Hammett studies or kinetic assays comparing substituted sulfones.
Q. What analytical methods quantify this compound in environmental matrices?
AOAC Official Method 958.08 provides a spectrophotometric framework for sulfone detection in complex samples . Solid-phase microextraction (SPME) coupled with GC-MS is effective for trace analysis, as demonstrated in PVC pipe volatile studies using SPB®-HAP columns . Validate methods with spike-recovery experiments and internal standards.
Data Contradiction Analysis
Q. Why do some studies report sulfone byproducts while others show complete selectivity for sulfoxide?
Catalyst design and reaction milieu are critical. COFs with lamellar stacking promote rapid electron transfer, limiting overoxidation to sulfone , whereas emulsion systems with prolonged radical exposure favor sulfone formation . To reconcile results:
- Compare catalyst turnover frequencies and oxygen transfer mechanisms.
- Monitor reaction progress via in-situ IR or UV-vis spectroscopy.
- Replicate experiments under strictly controlled O₂ partial pressures.
Methodological Recommendations
- Synthesis Optimization: Use stepwise oxidation with H₂O₂ and acetic acid for scalability .
- Analytical Rigor: Combine GC-MS and IR for cross-validated purity assessments .
- Computational Validation: Pair DFT with experimental kinetics to map reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
